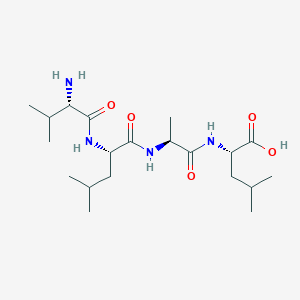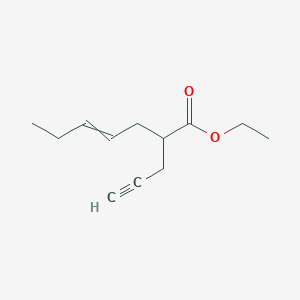![molecular formula C22H20N2O6 B12537682 1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) CAS No. 142347-52-2](/img/structure/B12537682.png)
1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two nitrobenzene moieties via ether linkages
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylen)bis(oxy)]bis(4-nitrobenzol) umfasst in der Regel die folgenden Schritte:
Nitrierung von 2,3,5,6-Tetramethyl-1,4-dihydroxybenzol: Dieser Schritt beinhaltet die Nitrierung von 2,3,5,6-Tetramethyl-1,4-dihydroxybenzol unter Verwendung eines Nitriermittels wie Salpetersäure in Gegenwart von Schwefelsäure, um Nitro-Gruppen an den para-Positionen einzuführen.
Verätherung: Das nitrierte Produkt wird anschließend in Gegenwart einer geeigneten Base wie Kaliumcarbonat mit 4-Nitrophenol veräthert, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Schritte umfassen, aber in größerem Maßstab mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren, wie z. B. Rekristallisation und Chromatographie, kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylen)bis(oxy)]bis(4-nitrobenzol) kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Nitro-Gruppen können unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu Amino-Gruppen reduziert werden.
Substitution: Die Nitro-Gruppen können an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen Nucleophile unter geeigneten Bedingungen die Nitro-Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder andere Reduktionsmittel wie Zinn(II)-chlorid in Salzsäure.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Reduktion: Das Hauptprodukt ist das entsprechende Diamin-Derivat.
Substitution: Die Hauptprodukte hängen von dem verwendeten Nucleophil ab und führen zu verschiedenen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylen)bis(oxy)]bis(4-nitrobenzol) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Materialwissenschaften: Als Monomer bei der Synthese von Polyimidbeschichtungen für elektronische Anwendungen, wie z. B. IC-Passivierung und dielektrische Schichten für Multichipmodule verwendet.
Organische Synthese: Dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Polymere.
Biologische Studien: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Industrielle Anwendungen: Verwendung bei der Herstellung von fortgeschrittenen Materialien mit spezifischen Eigenschaften, wie z. B. hoher thermischer Stabilität und chemischer Beständigkeit.
Wirkmechanismus
Der Wirkmechanismus von 1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylen)bis(oxy)]bis(4-nitrobenzol) beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen über seine Nitro- und Ether-Funktionsgruppen. Die Nitro-Gruppen können reduziert werden, um reaktive Zwischenprodukte zu bilden, die weiter mit biologischen Molekülen interagieren oder an Polymerisationsreaktionen teilnehmen können. Die Etherbindungen sorgen für strukturelle Stabilität und beeinflussen die Gesamt-Reaktivität der Verbindung.
Wirkmechanismus
The mechanism of action of 1,1’-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro and ether functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with biological molecules or participate in polymerization reactions. The ether linkages provide structural stability and influence the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3,5,6-Tetramethyl-1,4-phenylendiamin: Eine verwandte Verbindung mit Amino-Gruppen anstelle von Nitro-Gruppen, die in ähnlichen Anwendungen eingesetzt wird, aber eine andere Reaktivität aufweist.
1,4-Dimethoxy-2,3,5,6-tetramethylbenzol: Eine weitere verwandte Verbindung mit Methoxy-Gruppen, die in der organischen Synthese und den Materialwissenschaften eingesetzt wird.
Einzigartigkeit
1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylen)bis(oxy)]bis(4-nitrobenzol) ist durch die Kombination von Nitro- und Ether-Funktionsgruppen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Diese Kombination ermöglicht eine vielseitige Reaktivität und Anwendungen in verschiedenen Bereichen, was es zu einer wertvollen Verbindung für Forschung und Industrie macht.
Eigenschaften
CAS-Nummer |
142347-52-2 |
|---|---|
Molekularformel |
C22H20N2O6 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
1,2,4,5-tetramethyl-3,6-bis(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C22H20N2O6/c1-13-14(2)22(30-20-11-7-18(8-12-20)24(27)28)16(4)15(3)21(13)29-19-9-5-17(6-10-19)23(25)26/h5-12H,1-4H3 |
InChI-Schlüssel |
JZTOSTGPPMCYQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


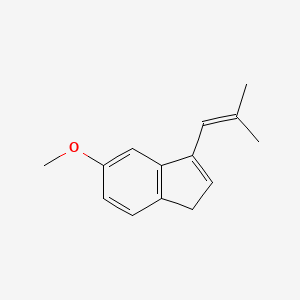
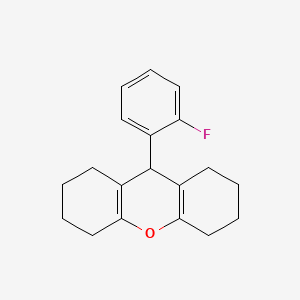
![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
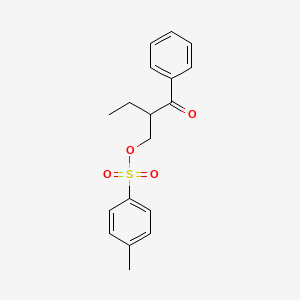
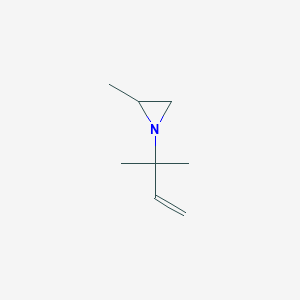
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
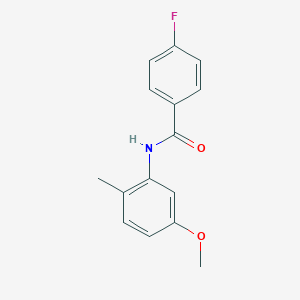

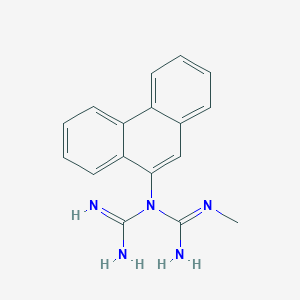
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
